(5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with bromine and difluoromethyl groups. The unique structure of this compound makes it a valuable reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid typically involves the bromination of a pyridine derivative followed by the introduction of the boronic acid group. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 5-bromo-6-(difluoromethyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The bromine and difluoromethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling with an aryl halide would yield a biaryl compound, while oxidation of the boronic acid group could yield a boronic ester.
Scientific Research Applications
(5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of agrochemicals, dyes, and materials science research.
Mechanism of Action
The mechanism of action of (5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the bromine and difluoromethyl groups can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Lacks the bromine and difluoromethyl groups, making it less reactive in certain coupling reactions.
5-Bromopyridine-3-boronic acid: Similar structure but lacks the difluoromethyl group, affecting its reactivity and applications.
2-(Trifluoromethyl)pyridine-5-boronic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its chemical properties and reactivity.
Uniqueness
The presence of both bromine and difluoromethyl groups in (5-Bromo-6-(difluoromethyl)pyridin-3-yl)boronic acid makes it unique compared to other boronic acids. These substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C6H5BBrF2NO2 |
---|---|
Molecular Weight |
251.82 g/mol |
IUPAC Name |
[5-bromo-6-(difluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H5BBrF2NO2/c8-4-1-3(7(12)13)2-11-5(4)6(9)10/h1-2,6,12-13H |
InChI Key |
NZNFQJCYLMCNJS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)F)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.